molecular formula C16H16FNO3 B268402 4-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamide

4-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamide

Cat. No. B268402
M. Wt: 289.3 g/mol
InChI Key: YCRICCYWWZIXRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamide, also known as FMeOEEB, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of certain enzymes, making it a promising candidate for the development of new drugs. In

Mechanism of Action

4-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamide works by inhibiting the activity of certain enzymes, including but not limited to, monoamine oxidase B (MAO-B) and histone deacetylase 6 (HDAC6). By inhibiting these enzymes, 4-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamide can prevent the degradation of important molecules and proteins, leading to various physiological effects.
Biochemical and Physiological Effects
4-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamide has been shown to have various biochemical and physiological effects. For example, it has been shown to induce apoptosis (cell death) in cancer cells, inhibit the growth of tumors, and improve cognitive function in animal models of Alzheimer's disease. 4-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamide has also been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamide for lab experiments is its high potency and selectivity for certain enzymes. This makes it a valuable tool for studying the role of these enzymes in various physiological and pathological processes. However, one of the limitations of 4-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamide is its relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are many potential future directions for the research and development of 4-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamide. For example, further studies could explore its potential as a treatment for various types of cancer, neurodegenerative diseases, and inflammatory disorders. Additionally, researchers could investigate the use of 4-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamide in combination with other drugs or therapies to enhance its efficacy. Finally, future studies could aim to develop new analogs of 4-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamide with improved pharmacological properties.
Conclusion
In conclusion, 4-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamide is a promising compound that has the potential to be used in the development of new drugs for various diseases. Its potent inhibitory effects on certain enzymes make it a valuable tool for studying their role in various physiological and pathological processes. While there are some limitations to its use in lab experiments, there are many potential future directions for the research and development of 4-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamide.

Synthesis Methods

The synthesis of 4-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamide involves a multi-step process that requires the use of various reagents and solvents. The first step involves the preparation of 3-(2-methoxyethoxy)aniline, which is then reacted with 4-fluorobenzoyl chloride to produce 4-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamide. The final product is purified using column chromatography to obtain a high purity level.

Scientific Research Applications

4-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the development of new drugs. 4-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamide has been shown to be a potent inhibitor of certain enzymes, making it a promising candidate for the treatment of various diseases, including cancer and Alzheimer's disease.

properties

Product Name

4-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamide

Molecular Formula

C16H16FNO3

Molecular Weight

289.3 g/mol

IUPAC Name

4-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamide

InChI

InChI=1S/C16H16FNO3/c1-20-9-10-21-15-4-2-3-14(11-15)18-16(19)12-5-7-13(17)8-6-12/h2-8,11H,9-10H2,1H3,(H,18,19)

InChI Key

YCRICCYWWZIXRS-UHFFFAOYSA-N

SMILES

COCCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)F

Canonical SMILES

COCCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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